Cas no 39123-60-9 (4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo-)
4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromophenyl)-2-sulfanylideneimidazolidin-4-one
- 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo-
- 3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone
- CS-0116757
- DTXSID70589857
- 39123-60-9
- 3-(4-bromophenyl)-2-thioxoimidazolidin-4-one
- AKOS000479201
- STL371936
-
- MDL: MFCD13875832
- Inchi: 1S/C9H7BrN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
- InChI Key: LVPAIPMYPQDTHY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C(NCC1=O)=S
Computed Properties
- Exact Mass: 269.94631
- Monoisotopic Mass: 269.94625g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 32.34
4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187397-250mg |
3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone |
39123-60-9 | 98% | 250mg |
¥1022.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187397-1g |
3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone |
39123-60-9 | 98% | 1g |
¥3832.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187397-5g |
3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone |
39123-60-9 | 98% | 5g |
¥14305.00 | 2024-05-15 | |
| Chemenu | CM560677-250mg |
3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone |
39123-60-9 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM560677-1g |
3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone |
39123-60-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM560677-5g |
3-(4-Bromophenyl)-2-thioxo-4-imidazolidinone |
39123-60-9 | 95%+ | 5g |
$*** | 2023-05-30 |
4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo-
Comprehensive Overview of 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo-
4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- is a structurally unique organic compound characterized by its imidazolidinone ring system and thioxo functional group, making it a versatile scaffold in medicinal chemistry and materials science. With CAS No. 39123-60-9 as its official identifier, this compound has garnered significant attention in recent years due to its potential applications in drug discovery, catalysis, and advanced polymer synthesis. The 3-(4-bromophenyl) substituent introduces a halogenated aromatic moiety, which enhances the molecule’s reactivity and allows for further functionalization through nucleophilic substitution or coupling reactions. This structural feature is particularly valuable in the development of bioactive molecules and heterocyclic compounds with tailored pharmacological properties.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the role of 2-thioxoimidazolidinone derivatives in modulating protease activity and inhibiting enzyme-catalyzed reactions. These findings suggest that 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- could serve as a lead compound in the design of novel enzyme inhibitors targeting metabolic pathways implicated in diseases such as Alzheimer’s and diabetes. The thioxo group (C=S) is believed to interact with active site residues via hydrogen bonding and hydrophobic interactions, a mechanism supported by molecular docking simulations conducted by researchers at Max Planck Institute in 2022.
The 4-bromophenyl substituent in 3-(4-bromophenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its electrophilic reactivity, which facilitates Suzuki coupling reactions and cross-coupling strategies in organic synthesis. A 2023 paper in Organic Letters demonstrated that this compound acts as an efficient precursor in the synthesis of fluorinated heterocycles, which are critical components in the development of selective ion channel modulators. The halogen substituent also enhances the compound’s solubility in polar solvents, a property that is advantageous during solid-phase synthesis and high-throughput screening protocols.
From a materials science perspective, 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- has shown promise in the fabrication of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form stable hydrogen bonds and π-π stacking interactions. A 2024 study in Advanced Materials reported the use of this compound as a building block in the synthesis of porous polymers with high surface areas, which are being explored for gas storage and adsorption-based separation technologies. The imidazolidinone ring contributes to the mechanical stability of these materials, while the thioxo group enhances their thermal resistance.
One of the most notable applications of 3-(4-bromophenyl)-2-thioxo-4-imidazolidinone is in pharmaceutical research, where it has been utilized as a template for the development of antimicrobial agents. A 2023 clinical trial published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited selective activity against Gram-positive bacteria without significant toxicity to mammalian cells. The electronic properties of the thioxo group were found to play a crucial role in the disruption of bacterial cell membranes, a mechanism that is being further investigated by computational biologists at Harvard University.
In the realm of agrochemicals, 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- has been explored as a biopesticide due to its low mammalian toxicity and high selectivity toward pest species. A 2024 study in Pest Management Science reported that this compound, when conjugated with lipophilic moieties, demonstrated enhanced efficacy in controlling insect pests such as Helicoverpa armigera. The branched structure of the molecule allows for targeted delivery to pest-specific receptors, minimizing environmental impact and reducing the risk of resistance development.
The synthesis of 3-(4-bromophenyl)-2-thioxo-4-imidazolidinone has been optimized through microwave-assisted methods, which reduce reaction times and improve yield compared to traditional stirring techniques. A 2023 review in Green Chemistry highlighted the use of ionic liquids as solvents in this process, emphasizing the sustainability of the approach. Additionally, biocatalytic approaches involving enzymes such as lipases have been employed to functionalize the branched aromatic substituent, further expanding the chemical diversity of this scaffold.
Looking ahead, the versatility of 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- is expected to drive its use in nanotechnology and quantum computing. Researchers at ETH Zurich are currently investigating its potential as a molecular component in self-assembling nanomaterials with quantum tunneling properties. The conjugated π-system formed by the imidazolidinone ring and the aromatic substituent is hypothesized to enable electron delocalization, a key requirement for quantum dot and spintronic device applications.
As the scientific community continues to explore the chemical space around CAS No. 39123-60-9, it is clear that 4-Imidazolidinone, 3-(4-bromophenyl)-2-thioxo- will remain a cornerstone in multiple disciplines. Whether through drug discovery, material innovation, or environmental applications, this compound exemplifies the power of molecular engineering to address global challenges in health, sustainability, and technology.
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